4-Bromoantipyrine is a halogenated derivative of antipyrine, a compound with analgesic and antipyretic properties. While antipyrine itself has seen historical use as a medication, 4-bromoantipyrine's primary role lies in scientific research. Specifically, it serves as a valuable precursor in synthesizing radiolabeled compounds for medical imaging and a reagent in chemical reactions. []
4-Bromoantipyrine can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes. It falls under the category of organic compounds, specifically as a halogenated derivative of heterocyclic compounds. Its classification includes:
The synthesis of 4-Bromoantipyrine typically involves electrophilic aromatic substitution methods, where bromine is introduced into the antipyrine structure. Common synthesis approaches include:
The reaction typically requires careful control of temperature and reaction time to optimize yield and minimize by-products. For example, using palladium acetate as a catalyst in conjunction with potassium acetate has shown promising results in synthesizing 4-Bromoantipyrine efficiently .
The molecular structure of 4-Bromoantipyrine can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy, providing insights into its spatial arrangement and bonding characteristics.
4-Bromoantipyrine participates in various chemical reactions, including:
The mechanism of action for 4-Bromoantipyrine primarily relates to its pharmacological properties as an analgesic and antipyretic agent. The proposed mechanisms include:
Experimental data supporting these mechanisms often derive from comparative studies with other known analgesics.
Relevant analyses often include spectroscopic methods (e.g., Infrared spectroscopy) to characterize functional groups and confirm the identity of synthesized compounds .
4-Bromoantipyrine has several applications in scientific research:
4-Bromoantipyrine (C₁₁H₁₁BrN₂O) is a halogenated derivative of the pyrazolone core structure, specifically characterized by a bromine atom at the C4 position of the heterocyclic ring. Its systematic IUPAC name is 4-bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, reflecting the presence of methyl groups at N1 and C5, a phenyl ring at N2, and a ketone at C3. The molecule exhibits planarity in its pyrazolone ring, with the bromine substitution introducing significant electronic perturbation due to its high electronegativity and bulk. Crystallographic studies confirm a monoclinic lattice system, with a melting point of 115–118°C, consistent with its crystalline powder form [3] [7].
Table 1: Structural and Physicochemical Properties of 4-Bromoantipyrine
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₁BrN₂O |
Molecular Weight | 267.12 g/mol |
CAS Registry Number | 5426-65-3 |
SMILES Notation | CN1N(C(=O)C(Br)=C1C)C2=CC=CC=C2 |
Melting Point | 115–118 °C |
Appearance | White to almost white crystalline powder |
The spectroscopic profile includes distinctive IR absorptions at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–Br bend), while ¹H NMR spectra display signals at δ 2.54 (s, 3H, N–CH₃), 3.26 (s, 3H, C5–CH₃), and 7.00–8.00 ppm (m, 5H, phenyl) [3].
The discovery of antipyrine (phenazone) by Ludwig Knorr in 1883 marked the inception of pyrazolone-based therapeutics, initially exploited for analgesic and antipyretic properties. This pioneering work catalyzed systematic structural derivatization to optimize pharmacokinetics and target specificity. 4-Bromoantipyrine emerged as a strategic intermediate in medicinal chemistry campaigns, bridging early antipyrine scaffolds and modern analogs. For instance, it served as a precursor to aminophenazone (a cytochrome P-450 activity probe) and edaravone (a free radical scavenger for ALS therapy), both FDA-approved drugs leveraging the pyrazolone pharmacophore [2] [6]. The compound’s utility extends to transition metal complexation, where its Schiff base derivatives enable antimicrobial agent development [5] .
Bromination at C4 of the pyrazolone ring induces profound steric and electronic effects that modulate biological interactions:
Table 2: Impact of C4 Substituents on Pyrazolone Bioactivity
C4 Substituent | Electronegativity | Biological Activity Trend | Key Applications |
---|---|---|---|
H (Antipyrine) | - | Baseline analgesic/antipyretic | Early NSAIDs |
CH₃ (Propyphenazone) | Low (+0.01 σ) | Moderate COX inhibition | Migraine therapy |
Br (4-Bromoantipyrine) | High (+0.44 σ) | Enhanced antimicrobial potency | Intermediate for metal complexes |
NH₂ (4-Aminoantipyrine) | Moderate (-0.66 σ) | Chelation capacity | Schiff base ligands |
Furthermore, bromine enables covalent bonding strategies in chemical synthesis. For example, it participates in Ullmann-type couplings to generate biaryl structures or serves as a leaving group in nucleophilic aromatic substitutions, as demonstrated in the synthesis of bis(4-bromophenyl)iodonium tetrafluoroborate (C₁₂H₈BBr₂F₄I), a reagent for electrophilic arylations [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1